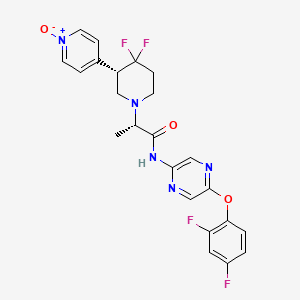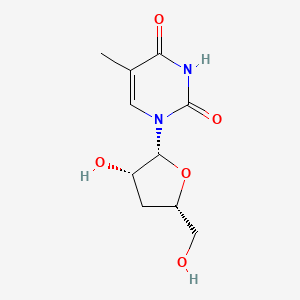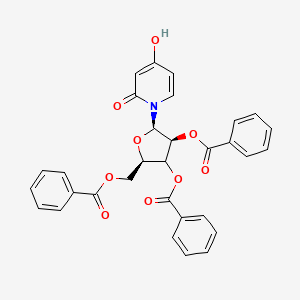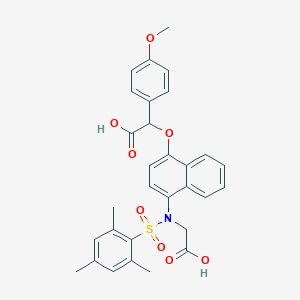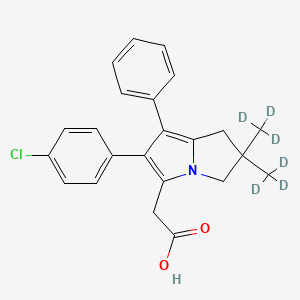
Licofelone-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Licofelone-d6, also known as ML-3000-d6, is a deuterium-labeled derivative of Licofelone. Licofelone is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the inflammatory process. This compound retains the pharmacological properties of Licofelone but incorporates deuterium atoms, which can affect its pharmacokinetic and metabolic profiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Licofelone-d6 is synthesized by incorporating deuterium atoms into the Licofelone molecule. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high yield and purity of the final product. The production typically involves the use of specialized reactors and catalysts to facilitate the deuterium exchange reactions .
Análisis De Reacciones Químicas
Types of Reactions: Licofelone-d6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Deuterium atoms in this compound can be replaced by other atoms or groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites of this compound, as well as substituted derivatives depending on the reaction conditions .
Aplicaciones Científicas De Investigación
Licofelone-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the COX and 5-LOX pathways due to its deuterium labeling.
Biology: Investigated for its effects on cellular processes, including apoptosis and inflammation.
Medicine: Studied for its potential therapeutic effects in conditions such as osteoarthritis, cancer, and neuroinflammatory disorders.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference standard in pharmacokinetic studies .
Mecanismo De Acción
Licofelone-d6 exerts its effects through the inhibition of cyclooxygenase and 5-lipoxygenase enzymes. By inhibiting these enzymes, this compound reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. This dual inhibition mechanism is responsible for its anti-inflammatory and analgesic properties. Additionally, this compound has been shown to interact with cannabinoid receptors, contributing to its therapeutic effects in neuropathic pain .
Comparación Con Compuestos Similares
Indomethacin: A non-selective cyclooxygenase inhibitor.
Minocycline: A 5-lipoxygenase inhibitor.
Curcumin: A natural compound with dual cyclooxygenase and 5-lipoxygenase inhibitory properties.
Capsaicin: Another natural compound with similar dual inhibitory effects
Uniqueness of Licofelone-d6: this compound is unique due to its dual inhibition of both cyclooxygenase and 5-lipoxygenase enzymes, combined with its deuterium labeling. This combination enhances its pharmacokinetic and metabolic profiles, making it a valuable compound for both research and therapeutic applications .
Propiedades
Número CAS |
1178549-81-9 |
|---|---|
Fórmula molecular |
C23H22ClNO2 |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)-1-phenyl-6,6-bis(trideuteriomethyl)-5,7-dihydropyrrolizin-3-yl]acetic acid |
InChI |
InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(24)11-9-16)18(12-20(26)27)25(19)14-23/h3-11H,12-14H2,1-2H3,(H,26,27)/i1D3,2D3 |
Clave InChI |
UAWXGRJVZSAUSZ-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C([2H])([2H])[2H] |
SMILES canónico |
CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


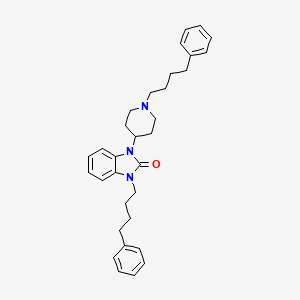
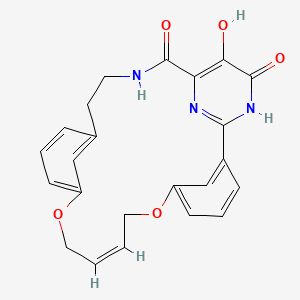

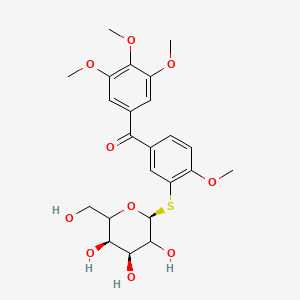
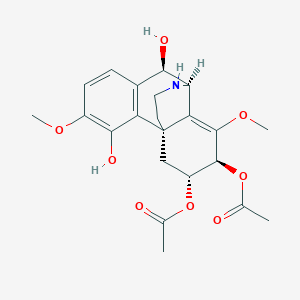
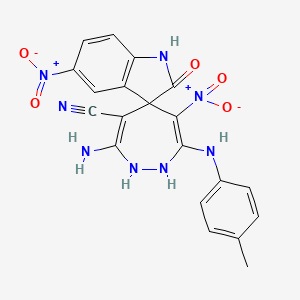
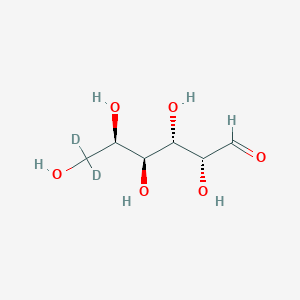
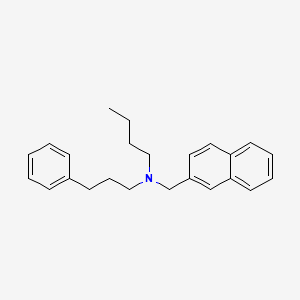
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)
![[3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)
